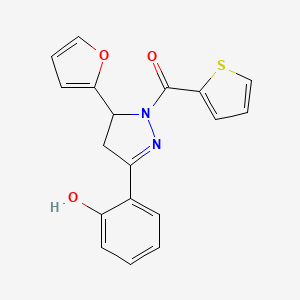
Ethyl 1-methyl-3-(pyrrolidin-1-ylmethyl)-1h-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-methyl-3-(pyrrolidin-1-ylmethyl)-1h-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester, a methyl group, and a pyrrolidinylmethyl group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
準備方法
The synthesis of Ethyl 1-methyl-3-(pyrrolidin-1-ylmethyl)-1h-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the pyrrolidinylmethyl group: This step involves the alkylation of the pyrazole ring with a pyrrolidinylmethyl halide in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
Ethyl 1-methyl-3-(pyrrolidin-1-ylmethyl)-1h-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
Ethyl 1-methyl-3-(pyrrolidin-1-ylmethyl)-1h-pyrazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals due to its potential biological activities.
Biological Research: It is used in studies to investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Chemical Research: The compound is used in the development of new synthetic methodologies and as a reference compound in analytical chemistry.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of Ethyl 1-methyl-3-(pyrrolidin-1-ylmethyl)-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. It may also interact with receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
Ethyl 1-methyl-3-(pyrrolidin-1-ylmethyl)-1h-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-(pyrrolidin-1-ylmethyl)-1h-pyrazole-4-carboxylate: Similar structure but with a phenyl group instead of an ethyl group.
1-Methyl-3-(pyrrolidin-1-ylmethyl)-1h-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of an ester group.
1-Methyl-3-(pyrrolidin-1-ylmethyl)-1h-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
IUPAC Name |
ethyl 1-methyl-3-(pyrrolidin-1-ylmethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-3-17-12(16)10-8-14(2)13-11(10)9-15-6-4-5-7-15/h8H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIMTJDBLMMQGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1CN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2948804.png)
![8-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2948805.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide](/img/structure/B2948809.png)

![4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol](/img/structure/B2948812.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide](/img/structure/B2948816.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2948820.png)

![8-(3-methylphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2948822.png)


